
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry, specifically in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have explored the synthesis of various compounds involving bromopyridines, which are structurally similar to 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride. For instance, Wang, Nong, Sht, and Qi (2008) synthesized a new Schiff base compound involving bromopyridine and characterized it using elemental analysis, IR spectra, and single-crystal X-ray diffraction (Wang, Nong, Sht, & Qi, 2008). Such studies are crucial in developing new materials with potential applications in various industries.
Molecular Recognition and Supramolecular Assembly
The study of bromo-substituted compounds like this compound has led to insights into molecular recognition and supramolecular assembly. Mocilac and Gallagher (2014) discussed the reaction of isophthaloyl dichloride with bromopyridine, leading to the formation of macrocycles through halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014). This research contributes to our understanding of molecular interactions and the design of complex molecular structures.
Antibacterial Activities
Compounds structurally similar to this compound have been investigated for their antibacterial properties. For example, Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, which are related to bromopyridines, revealing their potential as antibacterial agents (Egawa et al., 1984).
Pharmaceutical Intermediates
Research has shown that bromopyridines, akin to this compound, are important intermediates in pharmaceutical synthesis. Xu Liang (2010) reported on the synthesis of 2-Amino-6-bromopyridine, highlighting its role as a key intermediate in the pharmaceutical industry (Xu Liang, 2010).
Chemical Characterization and Analysis
The study of bromopyridines extends to their chemical characterization and analysis, providing valuable information for further applications. For instance, Taylor and Kan (1963) conducted a study on the photochemical dimerization of 2-aminopyridines, which can offer insights into the behavior of similar compounds under specific conditions (Taylor & Kan, 1963).
Eigenschaften
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-8-3-7(5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQYDTTWTTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)
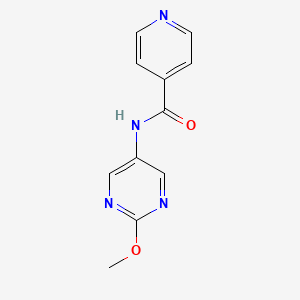
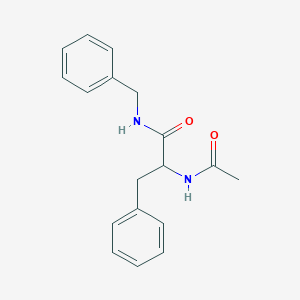
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)
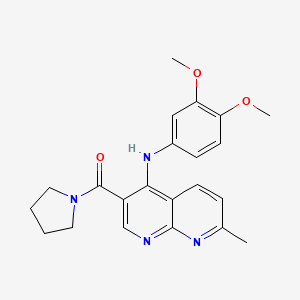
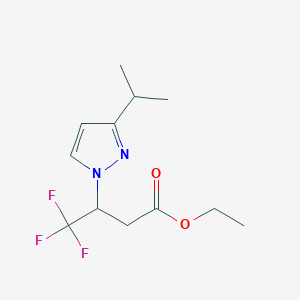

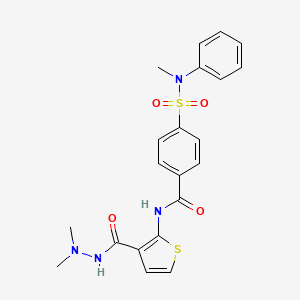
![2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2763215.png)
![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2763216.png)
![1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2763217.png)